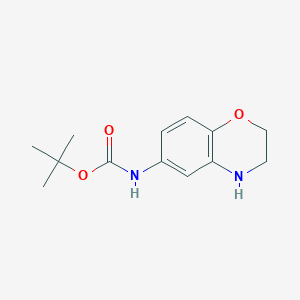

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate

Description

Historical Context of Benzoxazine Derivatives

The development of benzoxazine chemistry traces its origins to the early twentieth century, with significant advancement occurring during the 1960s when researchers first isolated naturally occurring benzoxazine compounds from agricultural sources. During this pivotal decade, a group of 1,4-benzoxazin-3-ones including 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its methoxy derivative DIMBOA were isolated from maize, wheat, and rye, marking the beginning of systematic benzoxazine research. These naturally occurring molecules were found to exist in plants as glucosides, from which the aglycones are released rapidly by enzymatic hydrolysis after physical and biological injury to the plants, playing a crucial role in defending plants against pests such as insects, pathogenic fungi, and bacteria.

The subsequent decades witnessed substantial growth in benzoxazine chemistry, with researchers recognizing the potential of these heterocyclic compounds as versatile building blocks for pharmaceutical and materials applications. The introduction of palladium-catalyzed reactions added a new dimension to this field by making synthesis more convenient and general, facilitating the development of more complex benzoxazine derivatives. This historical progression has led to the contemporary understanding of benzoxazines as privileged scaffolds, culminating in the development of sophisticated derivatives such as this compound.

The evolution of benzoxazine chemistry has been characterized by continuous innovation in synthetic methodologies and an expanding understanding of structure-activity relationships. Modern benzoxazine research encompasses diverse applications ranging from medicinal chemistry to materials science, with particular emphasis on developing compounds that exhibit enhanced stability, selectivity, and biological activity compared to their historical predecessors.

Classification and Nomenclature

This compound belongs to the broader classification of benzoxazine derivatives, which are isomeric bicyclic heterocyclic chemical compounds consisting of a benzene ring fused to an oxazine ring. Within this classification system, the compound specifically represents a dihydrobenzoxazine derivative featuring a carbamate functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the tert-butyl carbamate moiety serving as a protecting group commonly employed in organic synthesis.

The structural classification of this compound can be understood through multiple perspectives. From a heterocyclic chemistry standpoint, it contains both nitrogen and oxygen heteroatoms within its cyclic framework, positioning it within the broader category of heterocyclic compounds. The benzoxazine core structure exhibits characteristics typical of both aromatic and aliphatic systems, with the dihydro designation indicating partial saturation of the oxazine ring. The carbamate functionality introduces additional chemical properties that influence both the compound's stability and reactivity profile.

Contemporary classification systems for benzoxazine derivatives often categorize compounds based on their substitution patterns, ring saturation levels, and functional group modifications. Within this framework, this compound represents a highly functionalized derivative that combines the structural features of traditional benzoxazines with modern protecting group chemistry, making it particularly valuable for multi-step synthetic applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that enable diverse synthetic applications and biological investigations. Benzoxazine derivatives have demonstrated remarkable versatility as building blocks in medicinal chemistry, with compounds bearing benzoxazine moieties typically exhibiting various biological activities including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. The incorporation of a tert-butyl carbamate protecting group enhances the compound's utility in synthetic organic chemistry by providing controlled reactivity and improved handling characteristics.

Research applications of this compound extend across multiple scientific disciplines, with particular relevance in pharmaceutical development and synthetic methodology advancement. The benzoxazine scaffold serves as a privileged structure in drug design, offering multiple sites for chemical modification and optimization of pharmacological properties. Recent investigations have demonstrated that benzoxazine derivatives can function as effective topoisomerase inhibitors, with specific compounds showing promising anticancer activity through DNA interaction mechanisms. These findings have established benzoxazines as important agents for targeting human topoisomerase enzymes, providing a foundation for developing new therapeutic candidates.

The compound's research significance is further enhanced by its role in advancing synthetic methodologies for complex molecule construction. The presence of both the benzoxazine core and the carbamate protecting group creates opportunities for selective functionalization and transformation, enabling chemists to explore new synthetic pathways and develop improved methods for accessing structurally related compounds. This dual functionality makes the compound particularly valuable for researchers investigating structure-activity relationships and developing new therapeutic agents based on benzoxazine scaffolds.

Related Benzoxazine Compounds

The benzoxazine family encompasses a diverse array of structurally related compounds that share the fundamental bicyclic framework while differing in substitution patterns, saturation levels, and functional group modifications. Among the most closely related compounds to this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-amine, which shares the identical core structure but lacks the carbamate protecting group. This simpler analog provides insight into the effects of functional group modification on chemical and biological properties.

Another significant related compound is 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, which has demonstrated notable biological activity in promoting angiogenesis both in vitro and in vivo. This compound effectively facilitates cell migration and promotes capillary-like tube formation, illustrating the therapeutic potential inherent in benzoxazine derivatives. The structural similarities between these compounds highlight the importance of the benzoxazine core in mediating biological activity while demonstrating how specific modifications can direct compounds toward particular therapeutic applications.

The broader family of benzoxazine compounds includes various constitutional isomers such as 4H-3,1-benzoxazine and 2H-1,2-benzoxazine, each exhibiting distinct chemical properties based on the relative positions of nitrogen and oxygen atoms within the oxazine ring. Additionally, the family encompasses oxidized derivatives such as benzoxazin-3-ones, which have shown significant biological activity in various therapeutic areas. Recent research has also identified benzoxazine derivatives as effective calcium release-activated calcium channel modulators, demonstrating their potential as anti-inflammatory agents for treating conditions such as rheumatoid arthritis and respiratory diseases.

Chemical Analysis and Registry Information

This compound is officially registered under Chemical Abstracts Service number 1638744-48-5, providing definitive identification within global chemical databases. The compound possesses a molecular formula of C₁₃H₁₈N₂O₃ with a calculated molecular weight of 250.3 atomic mass units, as determined through standard atomic weight calculations using carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) atomic masses. This precise molecular weight enables accurate analytical characterization and quality control in synthetic and commercial applications.

The compound is classified as a specialty material within commercial chemical supply networks, reflecting its specialized applications in research and development rather than large-scale industrial production. Regulatory and safety documentation indicates that the compound requires appropriate handling procedures typical of organic synthetic intermediates, though specific regulatory classifications may vary by jurisdiction and intended application. The Chemical Abstracts Service registry provides comprehensive identification data including molecular connectivity information and stereochemical descriptors when applicable.

Properties

IUPAC Name |

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-5-11-10(8-9)14-6-7-17-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBUVRBRQKQRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Base | n-Butyllithium (1.0 equiv) | , |

| Ligand | (+)-Sparteine | , |

| Solvent | Toluene | |

| Temperature | –78°C | |

| Quenching Agent | Ethyl chloroformate (EtOCOCl) |

The reaction begins with the addition of n-BuLi to a mixture of the racemic benzoxazine in toluene at –78°C, followed by the addition of (+)-sparteine to induce enantioselective lithiation. The intermediate organolithium species undergoes ring opening, forming a reactive enamine intermediate, which can be trapped with electrophiles such as ethyl chloroformate to give carbonate derivatives.

Research Findings

- High enantioselectivity (up to 98:2 er) is achievable, with the recovered benzoxazine retaining high enantiomeric purity after the reaction.

- The lithiation process is sensitive to substituents on the aromatic ring; electron-withdrawing groups (e.g., chloro, naphthyl) are tolerated, although heteroaryl groups may reduce selectivity due to potential coordination with lithium ions.

Preparation of Starting Materials

The initial racemic benzoxazine precursors are synthesized via multi-step procedures involving:

- Condensation of 2-aminophenol with appropriate 2-bromoketones to form the benzoxazine core.

- Reduction of imines with sodium borohydride.

- Protection of the nitrogen atom with tert-butoxycarbonyl (Boc) groups, which stabilize the intermediates during lithiation.

Representative Synthesis

2-Aminophenol + 2-bromoketone → Benzoxazine intermediate → Reduction with NaBH4 → Boc protection → Racemic benzoxazine

This route ensures a versatile platform for introducing various substituents at the 3-position of the benzoxazine ring.

Electrophilic Trapping and Functionalization

Post-lithiation, the reactive organolithium intermediate can be trapped with electrophiles such as:

- Ethyl chloroformate for carbonate formation.

- Acetic anhydride or sodium bicarbonate for other derivatizations.

The electrophilic trapping step is crucial for functionalizing the ring-opened intermediate, leading to derivatives with potential biological activity.

Deprotection and Further Derivatization

The Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane), yielding the free amine without significant loss of enantiopurity. This deprotected amine can then be used for further transformations, such as:

- Formation of carbamates.

- Coupling with other pharmacophores.

- Synthesis of analogs related to bioactive compounds like levofloxacin.

Extension to Tetrahydroquinoxalines

The methodology extends to the synthesis of 2-aryl-1,2,3,4-tetrahydroquinoxalines, where similar lithiation and electrophilic trapping strategies are employed. These compounds are synthesized via reduction of quinoxalines followed by N-Boc protection, then subjected to lithiation and resolution under identical conditions.

Key Data

| Substrate | Yield | Enantiomeric Ratio | Reference |

|---|---|---|---|

| 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | ~50% | er > 98:2 | |

| 4-Fluoro derivative | Similar | er > 95:5 |

Summary of Preparation Methods

| Step | Description | Key Reagents | Notes |

|---|---|---|---|

| Synthesis of racemic benzoxazine | Condensation, reduction, Boc protection | 2-Aminophenol, 2-bromoketone, NaBH4, Boc anhydride | Versatile for various substituents |

| Kinetic resolution via lithiation | Lithiation with n-BuLi + (+)-sparteine | n-BuLi, (+)-sparteine, electrophile (e.g., ethyl chloroformate) | Achieves high enantiomeric purity |

| Deprotection | Acidic removal of Boc | HCl or trifluoroacetic acid | Maintains enantiopurity |

| Further derivatization | Functionalization of amines | Various acylating agents | For bioactive analogs |

Research Findings and Data Tables

The synthesis strategies are supported by X-ray crystallography confirming stereochemistry, with enantiomeric ratios exceeding 95:5 under optimized conditions. The process demonstrates high reproducibility and tolerance to various substituents, making it suitable for medicinal chemistry applications.

| Parameter | Observation | Reference |

|---|---|---|

| Enantiomeric ratio | Up to 98:2 | , |

| Yield of resolved benzoxazine | ~40–50% | , |

| Tolerance to substituents | Electron-withdrawing/donating groups tolerated |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the benzoxazine ring.

Reduction: Reduction reactions can be performed on the nitro group present in the intermediate stages of synthesis.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl or aryl sulfonyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it may interact with biological targets effectively.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of benzoxazine compounds can exhibit anticancer properties. Studies have demonstrated that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, suggesting that tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate could be explored further for anticancer drug development .

- Neuroprotective Effects: Some benzoxazine derivatives have shown neuroprotective effects in models of neurodegenerative diseases. This compound may offer protective benefits against oxidative stress and inflammation in neuronal cells, making it a candidate for treating conditions such as Alzheimer's disease .

Agricultural Science

In agricultural applications, compounds like this compound can serve as bioactive agents.

Case Studies:

- Pesticidal Properties: Research into related benzoxazine compounds has indicated potential pesticidal activity. These compounds may act as natural pesticides or growth regulators, providing an eco-friendly alternative to synthetic chemicals .

- Plant Growth Promotion: Some studies have suggested that benzoxazine derivatives can enhance plant growth by promoting root development and improving nutrient uptake. This application could be crucial for sustainable agriculture practices .

Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science.

Case Studies:

- Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .

- Nanocomposites: Research has explored the use of benzoxazine-based materials in creating nanocomposites with enhanced electrical and thermal conductivity. Such materials could find applications in electronics and energy storage systems .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzoxazine Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | 1638744-48-5 | C₁₃H₁₈N₂O₃ | 250.29 | Benzoxazine ring, Boc at 6-position |

| tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate | 928118-19-8 | C₁₄H₂₀N₂O₃ | 264.32 | Methyl spacer between Boc and benzoxazine |

| tert-butyl N-[2-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate | - | C₁₄H₂₁N₃O₃ | 279.34 | Aminomethyl group at 2-position |

- Methyl-Substituted Analogue (CAS 928118-19-8): The addition of a methylene spacer between the Boc group and benzoxazine increases molecular weight (264.32 vs.

- Aminomethyl-Substituted Analogue: The 2-aminomethyl group introduces a primary amine, enhancing aqueous solubility but increasing reactivity, which may necessitate additional protective strategies during synthesis .

Carbamate Derivatives with Alternative Core Structures

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | C₁₀H₁₉NO₃ | 201.26 | Hydroxycyclopentyl, stereospecific |

| tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₁H₂₀N₂O₂ | 212.29 | Rigid bicyclo framework with nitrogen |

| tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 1268520-95-1 | C₁₀H₁₉FNO₂ | 204.26 | Fluorine substitution on piperidine |

- Hydroxycyclopentyl Derivatives (e.g., CAS 1330069-67-4) : The cyclopentyl core introduces conformational flexibility compared to the planar benzoxazine ring. The hydroxyl group may participate in hydrogen bonding, influencing solubility and target interactions .

- Fluorinated Piperidine Derivatives (e.g., CAS 1268520-95-1) : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, a common strategy in optimizing pharmacokinetic profiles .

Key Comparative Insights

- Solubility and Reactivity: Substituents like amines (e.g., aminomethyl) or polar groups (e.g., hydroxyl) improve aqueous solubility, while methyl or tert-butyl groups enhance lipophilicity.

- Synthetic Utility : The Boc group in all compounds aids in amine protection, but varying core structures require tailored synthetic routes (e.g., stereospecific cyclopentyl synthesis vs. benzoxazine ring formation) .

Biological Activity

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is a synthetic organic compound belonging to the class of benzoxazines. Its unique structure has garnered interest in medicinal chemistry due to potential biological activities that may lead to therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 250.29 g/mol. The compound features a benzoxazine ring that contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 1350739-00-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various metabolic pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. A study highlighted that similar compounds have shown efficacy in targeting cancer cells by disrupting their metabolic pathways and promoting programmed cell death .

Anti-inflammatory Properties

Benzoxazine derivatives have been noted for their anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various conditions .

Antimicrobial Activity

Some studies have reported antimicrobial properties for related benzoxazine compounds. These compounds can exhibit activity against bacteria and fungi, suggesting a broader therapeutic potential in treating infections .

Case Studies

- Anticancer Study : A study on related benzoxazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

- Anti-inflammatory Research : In an experimental model of acute inflammation, a benzoxazine derivative reduced edema significantly compared to control groups, supporting its potential use in inflammatory diseases.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, and how can purity be optimized?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common method involves reacting 6-amino-3,4-dihydro-2H-1,4-benzoxazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Purification is achieved through recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane). For purity optimization, monitor reaction progress via TLC and confirm by HPLC (C18 column, acetonitrile/water gradient). Residual solvents can be removed under reduced pressure .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane). Data collection at low temperatures (e.g., 103 K) reduces thermal motion artifacts. Structure refinement uses SHELXL, which iteratively adjusts atomic coordinates and displacement parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1). The benzoxazine ring typically adopts a half-chair conformation, with the Boc group orthogonal to the aromatic plane .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm regiochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and benzoxazine NH (δ ~5.5 ppm).

- IR : Carbamate C=O stretch at ~1700 cm⁻¹.

- MS : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies in NMR splitting (e.g., unexpected multiplicity) may indicate rotamers or impurities, necessitating further purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in Boc protection of 6-amino-1,4-benzoxazine?

Competing acylation of the benzoxazine NH or ring-opening can occur. Optimization strategies:

- Use anhydrous conditions to prevent hydrolysis.

- Control stoichiometry (1:1 Boc anhydride:amine) and temperature (0–25°C).

- Add DMAP as a catalyst to enhance reactivity. Monitor by LC-MS; side products (e.g., di-Boc adducts) elute later in reverse-phase HPLC. Kinetic studies (e.g., in situ IR) help identify optimal reaction times .

Q. What analytical approaches resolve contradictions between computational and experimental structural data?

Discrepancies in bond angles or torsional conformations may arise from:

- Solvent effects : DFT calculations often assume gas-phase geometry, whereas SCXRD reflects solid-state packing.

- Dynamic disorder : Use Hirshfeld surface analysis to assess intermolecular interactions.

- Tautomerism : Variable-temperature NMR (e.g., 298–343 K) probes equilibrium shifts. For example, enol-keto tautomerism in derivatives can alter NMR and computational results .

Q. How is the neuroprotective activity of benzoxazine derivatives evaluated in vivo?

- Model : Neonatal mice with hypoxic-ischemic brain injury.

- Dosing : Intraperitoneal administration (e.g., 10–50 mg/kg) pre- or post-injury.

- Endpoints : Histopathology (neuronal survival in hippocampus), behavioral tests (Morris water maze), and biomarkers (GFAP for astrogliosis).

- Controls : Compare to NMDA receptor antagonists (e.g., memantine). SAR studies show substituents on the benzoxazine ring (e.g., hydroxyl, fluorophenyl) modulate blood-brain barrier penetration .

Q. What strategies improve yield in multi-step syntheses involving tert-butyl carbamate intermediates?

- Protecting group compatibility : Avoid acidic/basic conditions that cleave Boc (e.g., TFA deprotection is pH-sensitive).

- Microwave-assisted synthesis : Reduces reaction time for steps like SNAr or Suzuki couplings.

- Workflow integration : Use telescoped reactions (e.g., Boc protection followed by Grignard addition without isolation). Example: A 5-step synthesis achieved 62% overall yield by optimizing Pd-catalyzed cross-coupling (5 mol% Pd(OAc)₂, 100°C) and Boc deprotection (HCl/dioxane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.